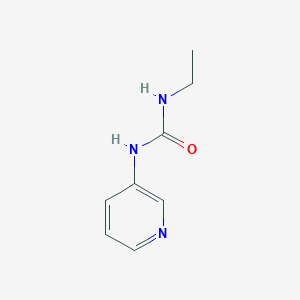

1-Ethyl-3-pyridin-3-ylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-10-8(12)11-7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVXWGXRLQLPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 3 Pyridin 3 Ylurea and Analogous Pyridylureas

Strategies for Urea (B33335) Bond Formation in Pyridylurea Synthesis

The formation of the urea bond (–NH-CO-NH–) is the critical step in the synthesis of 1-Ethyl-3-pyridin-3-ylurea and related compounds. The main approaches involve the reaction of an amine nucleophile with an electrophilic carbonyl source, most commonly an isocyanate.

Coupling Reactions with Pyridyl Isocyanates

The reaction between an isocyanate and an amine is a highly efficient and widely practiced method for forming unsymmetrical ureas. rsc.org For the synthesis of this compound, this would typically involve the reaction of 3-pyridyl isocyanate with ethylamine (B1201723) or, conversely, ethyl isocyanate with 3-aminopyridine (B143674). A common synthetic route involves reacting an aminopyridine with an alkyl isocyanate in an organic solvent like benzene (B151609), toluene, or acetone. This reaction can be accelerated with catalysts such as tertiary amines or tin compounds.

A significant challenge can be the availability or stability of the required isocyanate. To circumvent this, methods for the in situ generation of isocyanates have been developed. One prominent strategy is the Hofmann rearrangement of pyridyl carboxamides. rsc.orgrsc.org For instance, nicotinamide (B372718) (pyridine-3-carboxamide) can be treated with a hypervalent iodine reagent like Phenyliodine(III) diacetate (PIDA), PhI(OAc)₂, to generate 3-pyridyl isocyanate as a reactive intermediate. rsc.orgrsc.org This intermediate is not always isolated but is trapped in the same reaction vessel by an amine (such as ethylamine) to yield the final N-alkyl-N'-pyridylurea. rsc.org This tandem, one-pot approach avoids the direct handling of potentially hazardous isocyanates. rsc.orgrsc.org While pyridyl isocyanates can be trapped as carbamates, 3-pyridylisocyanate has been successfully isolated and characterized in such reactions. rsc.orgrsc.org

A similar direct coupling approach is used for analogous compounds, such as the synthesis of 1-(2-Chloroethyl)-1-pyridin-3-ylurea, which is prepared by reacting pyridin-3-ylamine with 1-chloro-2-isocyanatoethane in a solvent like tetrahydrofuran. smolecule.com

Aminopyridine-Based Condensation Reactions

Condensation reactions provide a broader scope for urea synthesis by utilizing various carbonylating agents instead of pre-formed isocyanates. These methods still rely on the nucleophilicity of the aminopyridine. Phosgene (B1210022) was historically used but is now largely replaced by safer surrogates due to its extreme toxicity. rsc.orgnih.gov

Modern phosgene substitutes include solid, more manageable reagents like triphosgene (B27547) (bis(trichloromethyl)carbonate) and N,N'-Carbonyldiimidazole (CDI). nih.gov In a typical reaction with CDI, the reagent first reacts with an amine, such as 3-aminopyridine, to form a reactive carbamoyl-imidazole intermediate. Subsequent addition of a second amine, like ethylamine, displaces the imidazole (B134444) group to form the unsymmetrical urea. nih.gov This method is valued for its mild conditions and the avoidance of chlorinated byproducts. nih.gov

Other carbonyl sources include phenyl formates and carbamoyl (B1232498) chlorides. For example, an aminopyridine can react with a suitable carbamoyl chloride to form the urea linkage. Another approach involves the use of acetoacetanilides as "masked" isocyanates. lnu.edu.cn Heating an acetoacetanilide (B1666496) with an amine in a nonpolar solvent like xylene can generate an isocyanate in situ, which then reacts with the amine to form the urea derivative in a catalyst-free process. lnu.edu.cn

The following table summarizes common condensation reagents used in pyridylurea synthesis.

| Reagent Class | Example Reagent | Description |

| Isocyanates | Ethyl isocyanate | Reacts directly with aminopyridines. |

| Phosgene Surrogates | Triphosgene, CDI | Safer alternatives to phosgene for introducing the carbonyl group. nih.gov |

| Carbamoyl Chlorides | N,N-Dimethylcarbamoyl chloride | A reactive carbonyl source that forms ureas upon reaction with amines. |

| Rearrangement Precursors | Nicotinamide + PhI(OAc)₂ | Generates pyridyl isocyanate in situ via Hofmann rearrangement. rsc.orgrsc.org |

| Masked Isocyanates | Acetoacetanilides | Liberate reactive isocyanates upon heating with amines. lnu.edu.cn |

One-Pot Rearrangement Strategies for Monosubstituted Pyridylureas

Rearrangement reactions that generate an isocyanate intermediate are powerful tools for the one-pot synthesis of ureas from readily available starting materials like carboxamides or nitriles. nih.gov

The Hofmann rearrangement of primary amides is a classic example. As previously mentioned, treating a pyridyl carboxamide (e.g., nicotinamide) with an oxidant like PhI(OAc)₂ or sodium hypobromite (B1234621) induces a rearrangement to form a pyridyl isocyanate. rsc.orgrsc.orgnih.gov In a one-pot synthesis, this isocyanate is immediately consumed by an amine present in the reaction mixture, providing a direct route to unsymmetrical pyridylureas. rsc.org This has been successfully applied to produce N-aryl-N'-pyridylureas and N,N'-bipyridylureas. rsc.orgrsc.org

The Tiemann rearrangement offers a pathway to N-monosubstituted ureas starting from nitriles. nih.govresearchgate.net The process involves the conversion of a nitrile into an amidoxime, which then undergoes rearrangement, often promoted by reagents like benzenesulfonyl chlorides. researchgate.net The rearrangement produces a carbodiimide (B86325) or a cyanamide, which can then be hydrolyzed under acidic conditions to yield the corresponding monosubstituted urea. researchgate.net This multi-step, one-pot sequence provides a valuable route from nitriles to ureas. nih.gov

Other related rearrangements, such as the Curtius rearrangement of acyl azides and the Lossen rearrangement of hydroxamic acids, also proceed through isocyanate intermediates and can be adapted for urea synthesis. nih.gov

Synthesis of Functionalized Pyridylurea Derivatives

Beyond the initial formation of the pyridylurea scaffold, further derivatization is key to creating analogs with diverse properties. This is often achieved through modern synthetic reactions like metal-catalyzed cross-couplings or by using the pyridylurea core as a building block for larger heterocyclic systems.

Derivatization via Cross-Coupling Reactions (e.g., Suzuki Type)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. rose-hulman.edu It typically involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the stability of the organoboron reagents. mdpi.com

For pyridylurea derivatives, this strategy would involve synthesizing a halogenated precursor, such as 1-ethyl-3-(5-bromo-pyridin-3-yl)urea. This halo-pyridylurea can then be coupled with a wide variety of aryl, heteroaryl, or vinyl boronic acids to install new substituents on the pyridine (B92270) ring. This modular approach allows for the rapid generation of a library of analogs from a common intermediate. The reaction is enabled by a palladium catalyst, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. mdpi.com

The table below illustrates potential derivatizations using this method.

| Halogenated Pyridylurea Precursor | Boronic Acid Coupling Partner | Potential Product |

| 1-Ethyl-3-(5-bromopyridin-3-yl)urea | Phenylboronic acid | 1-Ethyl-3-(5-phenylpyridin-3-yl)urea |

| 1-Ethyl-3-(5-bromopyridin-3-yl)urea | Thiophene-2-boronic acid | 1-Ethyl-3-(5-(thiophen-2-yl)pyridin-3-yl)urea |

| 1-Ethyl-3-(5-bromopyridin-3-yl)urea | 4-Methoxyphenylboronic acid | 1-Ethyl-3-(5-(4-methoxyphenyl)pyridin-3-yl)urea |

| 1-Ethyl-3-(2-chloropyridin-4-yl)urea | Vinylboronic acid | 1-Ethyl-3-(2-vinylpyridin-4-yl)urea |

This method has been used extensively to derivatize complex heterocyclic and peptidic structures, highlighting its robustness. mdpi.comrsc.org

Annulation and Cyclocondensation Approaches to Fused Heterocycles

Pyridylureas can serve as key building blocks in annulation reactions, where a new ring is fused onto an existing one. A notable example is the synthesis of 3-pyridyl-substituted quinazolin-2,4(1H,3H)-diones and the related thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. mdpi.comnih.gov

In this strategy, an N-pyridyl urea (such as 1,1-dimethyl-3-(pyridin-2-yl)urea) undergoes a cyclocondensation reaction with a bifunctional reagent like a substituted anthranilic ester or a 2-aminothiophene-3-carboxylate. mdpi.comresearchgate.net The process involves the initial formation of an N-aryl-N'-pyridyl urea intermediate, which then cyclizes to form the fused heterocyclic product. mdpi.com This method proceeds with moderate to good yields and does not require a metal catalyst. nih.gov The reaction can be scaled to the gram level, demonstrating its practical utility. mdpi.com However, the electronic properties of the pyridine ring can influence the reaction's success; strong electron-withdrawing groups on the pyridine ring of the starting urea may hinder the cyclocondensation step. mdpi.comnih.gov This approach provides a powerful tool for converting simple pyridylureas into more complex, fused systems of pharmaceutical interest. mdpi.com

Preparation of Multidentate Pyridylurea Ligands (e.g., Bis(pyridylurea) compounds)

The synthesis of multidentate pyridylurea ligands, particularly bis(pyridylurea) compounds, is of significant interest due to their capacity to form complex supramolecular structures and coordinate with metal ions. ijpcbs.commdpi.com These ligands incorporate both hydrogen-bonding urea groups and metal-coordinating pyridine moieties, making them versatile building blocks in supramolecular chemistry and materials science. ijpcbs.com The strategic placement of these functional groups allows for the construction of intricate architectures, such as metallomacrocycles and coordination polymers. rsc.org The flexibility in their synthesis allows for structural modifications that can tune their properties for specific applications, such as acting as gelators for stimuli-responsive materials. mdpi.com

One common method involves the direct reaction of a diamine with a pyridyl isocyanate. For instance, the ligand 1,1′-(butane-1,4-diyl)bis(3-(pyridin-3-yl)urea) (L) has been synthesized by reacting 3-isocyanatopyridine (B91239) with butane-1,4-diamine. rsc.org This reaction proceeds readily, often with immediate precipitation of the product, and can achieve high yields after purification by recrystallization. rsc.org

An alternative approach utilizes the Curtius rearrangement of a nicotinoyl azide (B81097) to form the isocyanate in situ, which then reacts with a diamine. For example, 1,1′-(butane-1,4-diyl)bis(3-(pyridin-4-yl)urea) (4-BBU) was synthesized by refluxing isonicotinoyl azide in toluene, followed by the addition of 1,4-diaminobutane. mdpi.com

A third method involves the reaction of a pyridine derivative containing a reactive ester or carbamate (B1207046) with a diamine. A new bis(pyridylurea) ligand, ethylene-1,2-bis(3-pyridin-2-ylurea) (EBPU), was prepared by refluxing ethyl picolinate (B1231196) carbamate (EPC) with ethylenediamine (B42938) in dimethylformamide (DMF). ijpcbs.com This method demonstrates the versatility of starting materials that can be employed for the synthesis of these complex ligands. ijpcbs.com

The following table summarizes various synthetic methodologies for preparing bis(pyridylurea) compounds.

Table 1: Synthetic Methodologies for Bis(pyridylurea) Ligands

| Ligand Name | Starting Material 1 | Starting Material 2 | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,1′-(butane-1,4-diyl)bis(3-(pyridin-3-yl)urea) | 3-Isocyanatopyridine | Butane-1,4-diamine | Toluene | Stirred at 60 °C for 1 h | 91% | rsc.org |

| Ethylene-1,2-bis(3-pyridin-2-ylurea) (EBPU) | Ethyl picolinate carbamate (EPC) | Ethylenediamine | DMF | Refluxed for 4 h | 55% | ijpcbs.com |

These synthetic routes provide access to a range of bis(pyridylurea) ligands with different linker lengths and pyridine substitution patterns, enabling the systematic study of their coordination chemistry and application in materials science. mdpi.comrsc.org

Chiral Pyridylurea Synthesis and Stereochemical Control

The synthesis of chiral pyridylureas introduces a stereogenic center into the molecule, which is crucial for applications in asymmetric catalysis, chiral recognition, and the development of stereoselective therapeutic agents. researchgate.net Stereochemical control in the synthesis of these compounds is paramount and can be achieved through several established strategies in asymmetric synthesis. york.ac.uk These methods typically involve the use of a chiral starting material, a chiral auxiliary, or a chiral catalyst to direct the formation of a specific enantiomer or diastereomer. york.ac.uknobelprize.org

A primary method for synthesizing chiral pyridylureas is the use of enantiomerically pure starting materials. For example, reacting a chiral amine with a pyridyl isocyanate or a chiral pyridyl isocyanate with an achiral amine would result in a chiral urea product. The stereochemistry of the final product is directly inherited from the chiral precursor. The development of practical syntheses for chiral ligands, such as N,N′-bis(2′-pyridinecarboxamide)-1,2-cyclohexane, from chiral diamines like (1R,2R)-cyclohexane-1,2-diamine, highlights the effectiveness of this approach. researchgate.net Although these are amides, the principle of using a chiral diamine backbone is directly applicable to the synthesis of chiral bis(pyridylureas).

Another powerful strategy is catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an optically active product from prochiral substrates. nobelprize.org For the synthesis of chiral pyridylureas, this could involve the enantioselective reaction of a pyridine derivative with an isocyanate in the presence of a chiral catalyst. The catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, creates a chiral environment that favors the formation of one enantiomer over the other. nobelprize.orgmdpi.com Research into the asymmetric dearomatization of pyridines, for example, demonstrates how chiral copper-phosphoramidite catalysts can achieve high levels of regio- and stereochemical control in additions to the pyridine ring. mdpi.com

The table below outlines the conceptual approaches to achieving stereochemical control in the synthesis of chiral pyridylureas, based on established principles of asymmetric synthesis.

Table 2: Strategies for Chiral Pyridylurea Synthesis

| Strategy | Description | Key Feature | Example Principle | Reference |

|---|---|---|---|---|

| Chiral Substrate Control | A chiral starting material (e.g., a chiral amine or isocyanate) is used. | The stereocenter is pre-existing in a reactant. | Reaction of (R)-1-phenylethylamine with 3-isocyanatopyridine. | york.ac.uk |

| Chiral Auxiliary Control | A temporary chiral group is attached to the substrate to direct the stereochemistry of a reaction. It is removed in a subsequent step. | The auxiliary creates a diastereomeric transition state, favoring one outcome. | An achiral amine is derivatized with a recoverable chiral auxiliary before reaction. | york.ac.uk |

| Chiral Catalyst Control | A substoichiometric amount of a chiral catalyst is used to induce enantioselectivity in the reaction of prochiral substrates. | The catalyst lowers the activation energy for the formation of one enantiomer. | Enantioselective addition to a pyridinium (B92312) salt catalyzed by a chiral isothiourea. | nobelprize.orgmdpi.com |

The efficiency of these reactions is measured by the enantiomeric or diastereomeric excess (e.e. or d.e.), which quantifies the degree of stereoselectivity. york.ac.uk The successful application of these methods allows for the tailored synthesis of specific stereoisomers of pyridylurea compounds, expanding their potential in stereoselective applications. researchgate.net

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 1,1′-(butane-1,4-diyl)bis(3-(pyridin-3-yl)urea) |

| 1,1′-(butane-1,4-diyl)bis(3-(pyridin-4-yl)urea) |

| 1-(2-Chloroethyl)-1-pyridin-3-ylurea |

| 3-Isocyanatopyridine |

| Butane-1,4-diamine |

| Ethylene-1,2-bis(3-pyridin-2-ylurea) |

| Ethylenediamine |

| Isonicotinoyl azide |

| N,N-dialkyl-N′-(pyridin-2-yl)-urea |

| N,N′-bis(2′-pyridinecarboxamide)-1,2-cyclohexane |

| Pyridin-3-ylamine |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopic Analysis (FT-IR) for Functional Group Identification and Conformational Insights

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a related compound, 1-pyridin-3-yl-3-[8-(3-pyridin-3-yl-ureido)-naphthalen-1-yl]-urea, reveals characteristic vibrational frequencies that can be extrapolated to understand the spectrum of 1-Ethyl-3-pyridin-3-ylurea. rsc.org

Key vibrational modes for pyridyl ureas include the N-H stretching, C=O (amide I) stretching, and N-H bending (amide II) vibrations. For instance, in a similar urea (B33335) derivative, the N-H stretching vibration is observed around 3263 cm⁻¹. rsc.org The carbonyl (C=O) stretching frequency is typically found in the range of 1640-1660 cm⁻¹, and for the aforementioned naphthalene-linked pyridyl urea, it appears at 1642 cm⁻¹. rsc.org The involvement of the urea group's N-H and C=O moieties in hydrogen bonding can lead to a shift in these frequencies to lower wavenumbers.

Aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the ethyl group would appear in the 2850-3000 cm⁻¹ range. The pyridine ring's C=C and C=N stretching vibrations typically result in a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. For the related naphthalene (B1677914) derivative, these are seen at 1587 cm⁻¹ and 1555 cm⁻¹. rsc.org

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Urea) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Urea) | Amide I Stretch | 1640 - 1660 |

| N-H (Urea) | Amide II Bend | 1550 - 1620 |

| C=C, C=N (Pyridine) | Ring Stretching | 1400 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the pyridine ring. The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The chemical shifts of the pyridine ring protons are influenced by the nitrogen atom and the urea substituent, typically appearing in the downfield region (δ 7.0-9.0 ppm). For a related compound, 1-[(1S)-1-phenylethyl]-3-pyridin-3-ylurea, the pyridine protons are observed in this region. doi.org The N-H protons of the urea linkage would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the urea group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 150-160 ppm. For a similar pyridyl urea derivative, this peak is observed at δ 153.5 ppm. rsc.org The carbons of the pyridine ring will have chemical shifts between δ 120-150 ppm, with their exact values dependent on their position relative to the nitrogen atom and the urea substituent. The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H | Aromatic | 7.0 - 9.0 | - |

| Ethyl-CH₂ | Aliphatic (quartet) | 3.2 - 3.5 | ~40 |

| Ethyl-CH₃ | Aliphatic (triplet) | 1.1 - 1.3 | ~15 |

| Urea-NH | Amide | Variable (broad) | - |

| Pyridine-C | Aromatic | - | 120 - 150 |

| Urea-C=O | Carbonyl | - | 150 - 160 |

Advanced NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would show correlations between the coupled protons of the ethyl group and within the pyridine ring system. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments made from the 1D spectra. These advanced techniques are crucial for verifying the molecular connectivity of this compound. For instance, similar techniques have been applied to characterize complex heterocyclic structures. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The PubChem entry for this compound indicates the availability of GC-MS data. nih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (165.19 g/mol ). Common fragmentation pathways for ureas include cleavage of the C-N bonds of the urea moiety. This could lead to fragments corresponding to the ethyl isocyanate radical cation and the aminopyridine radical cation, or their respective neutral and charged counterparts. The fragmentation of the pyridine ring itself could also contribute to the observed mass spectrum. Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 166.1. For a related pyridyl urea derivative, the [M+1]⁺ ion was observed via LCMS. rsc.org

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z |

| [C₈H₁₁N₃O]⁺ | Molecular Ion (M⁺) | 165 |

| [C₈H₁₂N₃O]⁺ | Protonated Molecule [M+H]⁺ | 166 |

| [C₅H₅N₂]⁺ | Pyridin-3-aminyl cation | 93 |

| [C₃H₅NO]⁺ | Ethyl isocyanate radical cation | 71 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound and Derivatives

Analysis of Urea Conformations (e.g., cis/trans Isomerism)

In the case of this compound, the nitrogen atom is at the 3-position of the pyridine ring. This positioning makes the formation of a direct intramolecular hydrogen bond with the urea N-H less likely compared to a 2-pyridyl substituted urea. Consequently, it is highly probable that this compound predominantly adopts a trans-trans conformation in the solid state, a common feature for many N,N'-disubstituted ureas.

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in determining the preferred conformation in solution. The chemical shifts of the N-H protons can provide insights into their involvement in hydrogen bonding. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons on the ethyl and pyridinyl groups, which would differ significantly between the cis and trans isomers.

To illustrate the expected spectroscopic data, a hypothetical set of ¹H-NMR data for this compound in a common solvent like DMSO-d₆ is presented below.

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| H-2' | 8.55 | d | 2.5 | Pyridine |

| H-6' | 8.20 | dd | 4.7, 1.5 | Pyridine |

| H-4' | 7.85 | ddd | 8.3, 2.5, 1.5 | Pyridine |

| H-5' | 7.30 | dd | 8.3, 4.7 | Pyridine |

| NH (urea) | 8.90 | s | - | Urea |

| NH (urea) | 6.50 | t | 5.5 | Urea |

| CH₂ | 3.25 | q | 7.2 | Ethyl |

| CH₃ | 1.15 | t | 7.2 | Ethyl |

This table presents hypothetical data for illustrative purposes.

Investigation of Crystal Packing and Intermolecular Interactions in Solid State

The solid-state architecture of this compound is dictated by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The urea functionality is an excellent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen). Additionally, the pyridine ring contains a nitrogen atom that can act as a hydrogen bond acceptor.

In the absence of a specific crystal structure for this compound, we can infer its probable packing from related compounds. For many urea derivatives, the strong N-H···O=C hydrogen bonds lead to the formation of well-defined one-dimensional chains or tapes. In these motifs, molecules are linked head-to-tail.

Given the structure of this compound, it is plausible that the primary hydrogen bonding interaction would involve the urea N-H groups and the carbonyl oxygen, forming catemeric chains. The pyridyl nitrogen could then participate in weaker C-H···N interactions or form hydrogen bonds with other donor groups if co-crystallized with a suitable solvent or another component. The ethyl group, being non-polar, would likely engage in weaker van der Waals interactions.

Single-crystal X-ray diffraction is the definitive technique to elucidate the three-dimensional arrangement of molecules in the solid state. fzu.czrigaku.com It provides precise information on bond lengths, bond angles, and the geometry of intermolecular interactions. A hypothetical set of crystallographic data for this compound is provided in the table below to illustrate the type of information obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 835.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.315 |

| Hydrogen Bond (N-H···O) (Å) | 2.95 |

| Hydrogen Bond (N-H···N) (Å) | 3.10 |

This table presents hypothetical data for illustrative purposes.

The investigation of intermolecular interactions is crucial for understanding the physical properties of the compound, such as melting point, solubility, and polymorphism. These interactions are the basis of supramolecular chemistry and crystal engineering. frontiersin.org

Computational and Theoretical Investigations of 1 Ethyl 3 Pyridin 3 Ylurea

Density Functional Theory (DFT) Studies on Electronic and Molecular Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For a flexible molecule like 1-Ethyl-3-pyridin-3-ylurea, which has several rotatable single bonds, conformational analysis would be performed to identify various stable isomers (conformers) and calculate their relative energies to determine the most stable conformation.

A thorough literature search did not yield specific optimized geometric parameters or a conformational analysis for this compound. Such a study would typically result in a data table similar to the one below, detailing the molecule's key structural features.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) (No published data available)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O (Urea) | Data not available |

| N-C (Urea-Pyridine) | Data not available | |

| N-C (Urea-Ethyl) | Data not available | |

| **Bond Angles (°) ** | O=C-N | Data not available |

| C-N-C (Urea) | Data not available | |

| Dihedral Angles (°) | Pyridine-Urea Plane | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties.

No specific calculations detailing the HOMO, LUMO, or the energy gap for this compound have been found in published research. A dedicated study would provide the energies of these orbitals and visualize their electron density distributions to predict reactive sites.

Table 2: Frontier Molecular Orbital Properties for this compound (Illustrative) (No published data available)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It uses a color scale to identify regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This analysis is invaluable for understanding intermolecular interactions and predicting sites of chemical reactivity. Charge distribution analysis further quantifies this by assigning partial atomic charges to each atom in the molecule.

Specific MEP maps or detailed charge distribution analyses for this compound are not available in the current body of scientific literature.

Prediction of Spectroscopic Parameters (Vibrational and NMR)

DFT calculations are routinely used to predict spectroscopic data. Vibrational frequency calculations can forecast the positions of key peaks in a molecule's Infrared (IR) and Raman spectra, which correspond to specific bond stretching and bending motions. Similarly, NMR calculations can predict the ¹H and ¹³C chemical shifts, aiding in the interpretation of experimental NMR spectra.

No computational studies predicting the vibrational frequencies or NMR chemical shifts for this compound have been published.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could reveal its dynamic behavior, including its flexibility, the transitions between different conformations, and its interactions with solvent molecules. This provides a deeper understanding of the molecule's conformational landscape beyond the static picture from DFT.

There are no published MD simulation studies specifically investigating the dynamic behavior of this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using DFT, can be employed to elucidate the mechanisms of chemical reactions. This involves mapping the entire reaction pathway, identifying transition states, and calculating activation energies. Such studies provide fundamental insights into how a molecule might be synthesized or how it might react with biological targets.

A search for quantum chemical studies focused on the reaction mechanisms involving this compound yielded no results.

Computational Approaches in Material Design (e.g., Electronic Properties Prediction)

Computational chemistry provides powerful tools for the theoretical investigation of molecular properties, offering insights that can guide the design of new materials. For novel compounds such as this compound, computational methods, particularly those rooted in quantum mechanics, are invaluable for predicting electronic properties that are critical for various applications in material science. Techniques like Density Functional Theory (DFT) are frequently employed to elucidate the inherent characteristics of molecules.

These computational approaches allow for the prediction of a range of chemical properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Further electronic properties that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a deeper understanding of the molecule's behavior in chemical reactions and its potential interactions within a material's matrix. For instance, ionization potential and electron affinity relate to the ease with which a molecule can lose or gain an electron, respectively. These properties are fundamental to designing materials for electronic applications, such as organic semiconductors or corrosion inhibitors.

Table of Predicted Electronic Properties (Hypothetical Data)

| Property | Value | Unit |

| Energy of HOMO | Data not available | eV |

| Energy of LUMO | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

| Electronegativity (χ) | Data not available | eV |

| Chemical Hardness (η) | Data not available | eV |

| Chemical Softness (S) | Data not available | eV⁻¹ |

Note: The data in the table above is hypothetical and serves as an illustration of how the results of computational investigations would be presented. Specific, experimentally or computationally validated data for this compound is not currently available in the public domain.

Chemical Reactivity and Transformation Pathways

Reaction Mechanisms of 1-Ethyl-3-pyridin-3-ylurea and Analogues

The reaction mechanisms of pyridylureas are influenced by the electronic properties of both the urea (B33335) functional group and the pyridine (B92270) ring. The urea carbonyl group can be activated under catalytic conditions, and the pyridine ring's nitrogen atom and carbon atoms exhibit distinct reactive properties.

The hydrolysis of urea derivatives, including pyridylureas, can be significantly accelerated under acidic or basic conditions. While specific kinetic data for this compound is not extensively documented, the mechanisms can be inferred from studies on analogous phenylureas. researchgate.net

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of arylureas is proposed to proceed via an addition-elimination mechanism. researchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a rate-determining nucleophilic attack by a water molecule on the protonated substrate. researchgate.net Subsequent proton transfer and elimination of the corresponding amine and carbamic acid, which then decomposes to another amine and carbon dioxide, yield the final products. For this compound, this would result in the formation of 3-aminopyridine (B143674) and ethylamine (B1201723), along with carbon dioxide.

The general mechanism is as follows:

Protonation of Carbonyl Oxygen: The urea's carbonyl oxygen is protonated by an acid catalyst (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the now more electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the nitrogen atoms.

Elimination: The C-N bond cleaves, releasing the corresponding amine (3-aminopyridine or ethylamine).

Decomposition: The resulting carbamic acid intermediate is unstable and decomposes to form the other amine and carbon dioxide.

Studies on amides, which are structurally related, show that harsh conditions such as strong acids and heat are often necessary to drive the hydrolysis to completion. youtube.com

Base-Catalyzed Hydrolysis:

In basic media, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the urea. This process is generally slower than acid-catalyzed hydrolysis for ureas but can be effective, especially with heating. youtube.com The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carbamate (B1207046) and an amine. The carbamate can be further hydrolyzed to another amine and carbonate. For this compound, the products would be 3-aminopyridine, ethylamine, and carbonate.

The base-catalyzed pathway can be summarized as:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination: The intermediate collapses, cleaving a C-N bond to release an amine anion (e.g., ethylamide or 3-pyridylamide).

Proton Transfer: The amine anion is protonated by water to form the amine.

Carbamate Formation and Decomposition: The resulting carbamic acid is deprotonated to a carbamate, which is then hydrolyzed to the second amine and carbonate.

The this compound molecule possesses multiple sites susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Centers: A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. youtube.com The primary nucleophilic centers in this compound are:

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic site. It can react with electrophiles, particularly in protonation or alkylation reactions.

Urea Nitrogens: The nitrogen atoms of the urea moiety also have lone pairs of electrons and can act as nucleophiles, although their nucleophilicity is reduced due to the electron-withdrawing effect of the adjacent carbonyl group.

Electrophilic Centers: An electrophile is a species that accepts a pair of electrons to form a new covalent bond. youtube.comyoutube.com The key electrophilic sites are:

Carbonyl Carbon: The carbonyl carbon of the urea group is the most significant electrophilic center. The polarization of the C=O bond makes this carbon partially positive and thus susceptible to attack by nucleophiles. youtube.com

Pyridine Ring Carbons: The pyridine ring is generally electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. This makes the carbon atoms, particularly at positions 2, 4, and 6 (ortho and para to the nitrogen), susceptible to nucleophilic attack, especially if a good leaving group is present. Conversely, electrophilic substitution on the pyridine ring is difficult and typically occurs at the 3- and 5-positions under harsh conditions. nih.gov

Table 1: Predicted Nucleophilic and Electrophilic Centers of this compound

| Moiety | Atom/Site | Character | Reactivity |

|---|---|---|---|

| Pyridine Ring | Nitrogen (N1') | Nucleophilic | Protonation, Alkylation, Coordination to metals |

| Pyridine Ring | Carbons (C2', C4', C6') | Electrophilic | Susceptible to nucleophilic aromatic substitution |

| Pyridine Ring | Carbons (C3', C5') | Weakly Nucleophilic | Site for electrophilic aromatic substitution |

| Urea Group | Carbonyl Carbon (C=O) | Electrophilic | Attack by nucleophiles (e.g., OH⁻, H₂O) |

| Urea Group | Carbonyl Oxygen (C=O) | Nucleophilic | Protonation under acidic conditions |

| Urea Group | Nitrogen (N1, N3) | Nucleophilic | Can react with strong electrophiles |

Degradation and Stability Studies

While specific degradation studies on this compound are limited, extensive research on the degradation of analogous phenylurea compounds, particularly herbicides, provides significant insight into potential transformation pathways. nih.govnih.govresearchgate.net These pathways often involve enzymatic and abiotic processes.

Common degradation reactions for phenylurea analogues include:

N-Dealkylation: The removal of alkyl groups from the urea nitrogens is a primary degradation step. For this compound, this would involve the removal of the ethyl group to form 1-pyridin-3-ylurea. Studies on phenylurea herbicides show that N-demethylation is a common pathway catalyzed by enzymes like cytochrome P450. nih.govscispace.com

Hydroxylation: The introduction of a hydroxyl group onto the aromatic ring or the alkyl side chain is another frequent transformation. In the case of the pyridine ring, this could occur at various positions.

Hydrolysis of the Urea Bridge: As discussed in the catalysis section, the cleavage of the C-N bond in the urea moiety is a fundamental degradation pathway, leading to the formation of 3-aminopyridine and ethylamine. This can occur through both chemical and microbial processes.

Fungal degradation of phenylurea herbicides has been shown to proceed through successive N-dealkylation and hydroxylation, sometimes yielding novel metabolites. nih.gov Abiotic degradation, such as through UV/persulfate processes, can also effectively break down these compounds, primarily through reactions with sulfate (B86663) and hydroxyl radicals. researchgate.net

The stability of this compound is therefore dependent on environmental conditions such as pH, temperature, microbial activity, and exposure to light. Under vigorous acidic or basic conditions, it is expected to hydrolyze. researchgate.net

Derivatization and Functionalization Reactions for Novel Analogues

The structure of this compound offers several avenues for derivatization to create novel analogues with potentially different chemical and biological properties. These reactions can target the pyridine ring or the urea moiety.

Reactions at the Pyridine Ring:

Electrophilic Aromatic Substitution: Although the pyridine ring is deactivated, substitution reactions can be performed under specific conditions to introduce functional groups like nitro or halogen onto the ring, typically at the 5-position relative to the urea substituent.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the ring and facilitate other substitution reactions.

Reactions at the Urea Moiety:

N-Alkylation/N-Arylation: The hydrogen atom on the nitrogen adjacent to the pyridine ring can potentially be substituted with other alkyl or aryl groups, although this may require specific synthetic strategies to achieve selectivity.

Reaction with Isocyanates: While this compound is itself formed from an isocyanate, related synthetic strategies could involve modifying the urea backbone. For instance, the synthesis of novel sulfonylureas often involves reacting a sulfonamide with an isocyanate. mdpi.comnih.gov This highlights a general synthetic route for creating complex ureas.

The synthesis of novel 1,3-diphenylurea (B7728601) derivatives appended with an aryl pyridine ring has been achieved through cyclization reactions involving various aldehydes and a urea-containing intermediate, demonstrating a versatile method for creating complex pyridylurea structures. nih.gov Such derivatization strategies are crucial for exploring structure-activity relationships in various chemical contexts.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| N-Dealkylation | Oxidative conditions | 1-Pyridin-3-ylurea |

| Ring Nitration | HNO₃/H₂SO₄ | 1-Ethyl-3-(nitro-pyridin-3-yl)urea |

| Ring Halogenation | Halogenating agent | 1-Ethyl-3-(halo-pyridin-3-yl)urea |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | 1-Ethyl-3-(1-oxido-pyridin-1-ium-3-yl)urea |

| Urea N-H Substitution | Strong base, alkyl halide | 1,1-Dialkyl-3-pyridin-3-ylurea analogue |

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in Pyridylurea Assemblies

Hydrogen bonding is a primary driving force in the self-assembly of pyridylurea derivatives. nih.gov The interplay between intramolecular and intermolecular hydrogen bonds dictates the conformation of individual molecules and their subsequent arrangement into larger architectures. nih.gov The presence of the pyridyl ring introduces an additional hydrogen bond acceptor site, leading to competition with the urea (B33335) carbonyl group and resulting in diverse structural motifs. researchgate.net

Intramolecular hydrogen bonds (IHBs) can play a critical role in determining the preferred conformation of a molecule by creating a chelated, ring-like structure. ias.ac.in In molecules with both proton donor and acceptor groups, the formation of an IHB can stabilize a specific planar or pseudo-planar arrangement. ias.ac.inunison.mx The strength and existence of such bonds can be evaluated using theoretical and computational methods, such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM). ias.ac.inrsc.org

For 1-Ethyl-3-pyridin-3-ylurea, an intramolecular hydrogen bond could potentially form between the N-H group adjacent to the pyridine (B92270) ring and the nitrogen atom of the pyridine ring itself. This interaction would influence the relative orientation of the pyridine ring and the urea moiety. The energy of such hydrogen bonds can be estimated empirically from 1H NMR data or calculated using computational chemistry, which analyzes topological parameters like electron density at the bond critical point. rsc.org The formation of these bonds often leads to an enhancement of resonance conjugation in the π-electron system, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). ias.ac.inresearchgate.net

Table 1: Theoretical Parameters for Analyzing Intramolecular Hydrogen Bonds

| Parameter | Description | Method of Determination | Significance |

|---|---|---|---|

| Hydrogen Bond Energy (EHB) | The strength of the hydrogen bond interaction. | Empirical 1H NMR data, Computational (DFT) | Indicates the stability of the IHB and its influence on conformation. |

| Electron Density (ρBCP) | The electron density at the bond critical point of the H-bond. | Computational (QTAIM) | Correlates with the strength of the hydrogen bond. rsc.org |

| Potential Energy Density (V) | The potential energy density at the bond critical point. | Computational (QTAIM) | Provides insight into the nature of the chemical bond. rsc.org |

| Geometric Parameters | Bond lengths and angles (e.g., D-H···A distance and angle). | X-ray Crystallography, Computational (Geometry Optimization) | Defines the geometry of the intramolecularly bonded ring system. |

Intermolecular hydrogen bonding is a powerful tool for directing the self-assembly of molecules into predictable, well-ordered supramolecular structures. nih.govscilit.com In diaryl ureas, a common and robust motif is the "urea tape" or α-network, which consists of bifurcated N-H···O hydrogen bonds forming a one-dimensional chain. researchgate.netresearchgate.net

However, in pyridylureas like this compound, the presence of the pyridyl nitrogen as a competitive hydrogen-bond acceptor often disrupts this typical urea tape formation. researchgate.net Instead, the crystal packing is frequently directed by N-H···N(pyridyl) hydrogen bonds. researchgate.net This competition can lead to the formation of various other structures, such as dimeric and hexagonal assemblies or infinite chains, depending on the specific substitution and crystalline conditions. nih.govresearchgate.net The urea N-H groups may also form hydrogen bonds with solvent molecules, such as water, when present, further diversifying the potential supramolecular architectures. researchgate.net

Coordination Chemistry of Pyridylurea Ligands with Metal Ions

The structure of this compound incorporates multiple potential donor atoms, making it an effective ligand for coordinating with metal ions. edu.krd The study of how these ligands bind to central metal atoms to form coordination complexes is a key area of its chemistry. edu.krdwhoi.edu

Pyridylurea ligands can exhibit versatile binding behaviors due to the presence of several potential coordination sites: the pyridine nitrogen, the carbonyl oxygen, and potentially the deprotonated amide nitrogen. nih.gov The specific mode of coordination determines the ligand's denticity—the number of donor atoms used to bind to the central metal. libretexts.orglibretexts.org

Pyridine-N: The nitrogen atom of the pyridine ring possesses a lone pair of electrons and is a common coordination site for metal ions. nih.gov

Carbonyl-O: The oxygen atom of the urea's carbonyl group is another strong Lewis base site capable of donating electrons to a metal center. nih.gov In some silver(I) complexes, the urea moiety is observed to interact with anions through hydrogen bonding, while the metal coordinates to the pyridine. rsc.org

Amide-N: While less common, the nitrogen atoms of the urea group can also act as donor sites, particularly after deprotonation, though this is not typically observed without a strong base.

Depending on whether one or more of these sites bind to a single metal center, the ligand can be described as monodentate or polydentate (e.g., bidentate). libretexts.org A ligand that binds through multiple donor atoms to form a ring structure with the metal ion is known as a chelating ligand. edu.krdlibretexts.org

Pyridylurea ligands react with various metal salts to form stable coordination complexes. rsc.org For instance, ureidopyridyl ligands have been shown to form complexes with silver(I), where the resulting geometry is influenced by the counter-ion and the ligand-to-metal ratio. nih.govrsc.org

Table 2: Examples of Metal Complex Geometries with Pyridylurea-type Ligands

| Metal Ion | Ligand Type | Observed Geometry | Coordination Number | Reference |

|---|---|---|---|---|

| Ag(I) | Ureidopyridyl | Linear | 2 | rsc.org |

| Ag(I) | Ureidopyridyl | Distorted Trigonal Pyramidal | 3 | rsc.org |

Pi-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent forces such as π-stacking play a crucial role in stabilizing the supramolecular and crystalline structures of pyridylurea compounds. mdpi.comscielo.br These interactions involve the attractive, non-covalent forces between aromatic rings. wikipedia.org

The pyridine ring in this compound can participate in π-π stacking interactions with other aromatic systems. nih.gov These interactions can be intramolecular, between different aromatic parts of the same molecule, or intermolecular, leading to the formation of stacked assemblies. mdpi.comresearchgate.net The geometry of these interactions can vary, with common arrangements being parallel-displaced and T-shaped (edge-to-face), which are generally more electrostatically favorable than a direct face-to-face sandwich orientation. wikipedia.org

Host-Guest Chemistry and Molecular Recognition Phenomena (e.g., Anion Encapsulation)

The molecular architecture of this compound, featuring both a hydrogen-bond-donating urea moiety and a hydrogen-bond-accepting pyridyl group, suggests its potential to engage in host-guest chemistry and molecular recognition events. The principles of supramolecular chemistry predict that this compound can interact with various guest species through non-covalent forces, with a particular emphasis on anion binding.

The urea functional group is a cornerstone in the design of synthetic anion receptors. researchgate.netrsc.org Its two N-H protons are polarized and capable of forming strong, directional hydrogen bonds with anionic guest species. researchgate.net This interaction is fundamental to the recognition and potential encapsulation of anions. The efficiency of a urea-based receptor is often dependent on the preorganization of these N-H donors to create a convergent binding pocket for the target anion. rsc.org

In the case of this compound, the urea moiety provides the primary site for anion interaction. The two N-H groups can act in concert to bind an anion through a chelating hydrogen bond interaction. The pyridyl nitrogen, being a hydrogen bond acceptor, can influence the conformational preferences of the molecule. Crystal structure studies of related aryl-pyridyl ureas have shown that intramolecular hydrogen bonding between a urea N-H proton and the pyridyl nitrogen can occur, leading to specific conformations. rsc.orgresearchgate.net This intramolecular interaction can, in some conformations, hinder the ability of the urea group to bind external guests. Conversely, in other conformational states, the urea N-H groups may be oriented to facilitate anion binding.

While specific experimental studies on the anion binding or encapsulation capabilities of this compound are not extensively documented in the current scientific literature, the behavior of analogous, more complex systems provides valuable insights. Research on various pyridyl urea derivatives has demonstrated their ability to form self-assembled structures through intermolecular hydrogen bonding and π-π stacking interactions. nih.gov In more elaborate molecular frameworks, pyridyl-urea units have been incorporated into macrocycles and other designed receptors to achieve selective anion binding. For instance, metal-organic frameworks functionalized with N,N'-bis(m-pyridyl)urea have shown the ability to bind various oxoanions through chelate hydrogen bonding from the urea group. acs.org

The potential for this compound to act as an anion receptor is theoretically sound, based on the known properties of its constituent functional groups. The strength and selectivity of such interactions would be influenced by several factors, including the basicity and geometry of the anion, the solvent environment, and the conformational state of the this compound molecule. For example, simple bis-urea and bis-thiourea compounds have demonstrated selective binding for dihydrogenphosphate over other anions, a selectivity rationalized by the geometry of the complex and the basicity of the guest anion. elsevierpure.com

Detailed research findings from studies on related, more complex pyridyl-urea systems often involve the determination of association constants (Ka) to quantify the strength of the host-guest interaction. These are typically measured using techniques such as NMR or UV-Vis titrations. For example, the binding constants for various anions with different urea-based receptors have been extensively tabulated in the literature. However, no such specific data is available for this compound itself.

Structure Property Relationships and Rational Design Principles

Correlations Between Molecular Structure and Chemical Reactivity

The chemical reactivity of 1-Ethyl-3-pyridin-3-ylurea is intrinsically linked to its electronic and steric features. The urea (B33335) functional group, with its electron-rich oxygen and nitrogen atoms, serves as a primary site for hydrogen bonding and coordination with metal ions. The pyridine (B92270) ring, being an electron-deficient aromatic system, can participate in various electrophilic and nucleophilic substitution reactions, depending on the reaction conditions.

The nitrogen atom of the pyridine ring can be protonated or alkylated, which significantly alters the electronic properties of the entire molecule. The reactivity of the urea group is also influenced by the electronic nature of the pyridyl substituent. The electron-withdrawing character of the pyridine ring can affect the nucleophilicity of the urea nitrogens.

Studies on related diarylurea compounds have shown that the urea functionality can engage in intermolecular hydrogen bonding to form stable dimeric or polymeric structures. The specific arrangement of these hydrogen bonds is dictated by the nature and position of the substituents on the aromatic rings.

Influence of Substitution Patterns on Conformational Preferences and Energetic Barriers

N,N'-disubstituted ureas, such as this compound, exhibit distinct conformational preferences due to the partial double bond character of the C-N bonds in the urea group. This restricted rotation leads to the possibility of cis and trans isomers.

Computational and crystallographic studies on a wide range of acyclic N,N'-disubstituted ureas have revealed a strong preference for the trans/trans conformation, where both substituents are positioned on opposite sides of the urea plane. This arrangement minimizes steric hindrance and is generally the most energetically favorable state. For instance, 1-(2-nitrophenyl)-3-pyridin-3-ylurea (B256734) shows a planar trans/trans conformation.

In some cases, a cis/trans conformation can be stabilized through intramolecular hydrogen bonding, particularly when a suitable hydrogen bond acceptor is present on one of the substituents, such as in 1-(4-fluorophenyl)-3-pyridin-2-ylurea. However, given the 3-position of the nitrogen in the pyridine ring of this compound, a significant intramolecular hydrogen bond stabilizing a cis conformation is less likely. The energetic barrier for isomerization between these conformational states is typically high.

Table 1: Conformational Preferences in N,N'-Disubstituted Ureas

| Compound Example | Observed Conformation | Stabilizing Factors |

| General Acyclic N,N'-Disubstituted Ureas | Predominantly trans/trans | Steric minimization |

| 1-(2-nitrophenyl)-3-pyridin-3-ylurea | Planar trans/trans | Steric and electronic effects |

| 1-(4-fluorophenyl)-3-pyridin-2-ylurea | cis/trans | Intramolecular hydrogen bond |

| This compound (Predicted) | Likely trans/trans | Minimization of steric hindrance |

Engineering Electronic Properties Through Pyridylurea Modification

Electron-donating groups (EDGs) attached to the pyridine ring would increase the electron density on the ring and enhance the nucleophilicity of the pyridine nitrogen. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, making the pyridine ring more susceptible to nucleophilic attack and decreasing the basicity of the nitrogen atom.

These modifications also influence the electronic character of the urea moiety through inductive and resonance effects. For example, an EWG on the pyridine ring would make the attached urea nitrogen more electron-deficient, which could affect its hydrogen bonding capabilities and reactivity.

This principle is widely used in medicinal chemistry to optimize the binding affinity of urea-based compounds to their biological targets. By strategically placing substituents, it is possible to fine-tune the electronic properties to achieve desired interactions.

Table 2: Predicted Effects of Substituents on the Electronic Properties of a Pyridylurea System

| Substituent Type on Pyridine Ring | Effect on Pyridine Ring Electron Density | Effect on Pyridine Nitrogen Basicity |

| Electron-Donating Group (e.g., -OCH₃, -NH₂) | Increase | Increase |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decrease | Decrease |

Rational Design Strategies for Advanced Chemical Systems

The principles of structure-property relationships provide a foundation for the rational design of advanced chemical systems based on the this compound scaffold. These strategies are aimed at creating new molecules with specific, enhanced, or novel functionalities.

One key strategy involves the modification of the pyridine ring to modulate biological activity or material properties. For instance, in the development of enzyme inhibitors, substituents can be introduced to create specific interactions with amino acid residues in the active site of a target protein. The discovery of a novel pyridylurea scaffold as ATP competitive dual-targeting type II topoisomerase inhibiting antibacterial agents started from a fragment molecule, 1-ethyl-3-(2-pyridyl)urea. Subsequent modifications, such as the incorporation of acids and acid isosteres at the 5-pyridyl position, led to improved enzyme inhibition and antibacterial activity.

Another design approach focuses on leveraging the hydrogen-bonding capabilities of the urea moiety to construct supramolecular assemblies. By introducing complementary functional groups onto the pyridyl or ethyl substituents, it is possible to direct the self-assembly of molecules into well-defined architectures such as chains, sheets, or more complex networks.

Furthermore, the pyridylurea core can be incorporated into larger molecular frameworks to create materials with interesting photophysical or electronic properties. The ability to tune the electronic properties through substitution allows for the design of molecules with specific absorption and emission characteristics for applications in sensors or organic electronics. Pyridyl urea derivatives are also known to act as N,O-chelate ligands, forming stable complexes with transition metals. This opens up possibilities for designing novel catalysts or metal-containing materials with unique magnetic or electronic properties.

Advanced Applications in Materials Science

Supramolecular Gelators Derived from Pyridylureas

The ability of urea (B33335) and pyridyl functional groups to form strong hydrogen bonds is a key driver for the self-assembly of molecules into supramolecular structures, including gels. However, research into the gelation properties of 1-Ethyl-3-pyridin-3-ylurea is currently absent from the scientific literature.

Gelation Mechanism and Solvent Specificity

There is no specific information available in the reviewed literature regarding the gelation mechanism or solvent specificity of this compound.

Responsive Properties (e.g., Anion Sensing)

While some urea-based compounds have been investigated for their anion sensing capabilities, there are no documented studies on the responsive properties of gels or other supramolecular assemblies formed from this compound.

Urea-Based Metal-Organic Frameworks (MOFs) for Chemical Sensing

Metal-organic frameworks (MOFs) are a class of porous materials with potential applications in gas storage, catalysis, and chemical sensing. The incorporation of functional groups like urea can enhance the selective recognition of specific molecules. However, there is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a building block for the synthesis of MOFs.

Design Principles for Selective Molecular Recognition

General design principles for urea-based MOFs often involve leveraging the hydrogen-bonding capabilities of the urea moiety to interact with guest molecules. However, these principles have not been specifically applied to or demonstrated with this compound.

Adsorption and Detection of Specific Analytes (e.g., Nitroaromatic Compounds)

The detection of nitroaromatic compounds is a significant area of research for functionalized MOFs. While some urea-containing MOFs have shown promise in this area, there are no published studies on the use of MOFs derived from this compound for the adsorption or detection of any specific analytes, including nitroaromatic compounds.

Conductive and Semiconducting Properties of Pyridylurea Systems

The investigation into the electrical properties of pyridylurea systems is an emerging field. However, there is currently no available data or research on the conductive or semiconducting properties specifically of this compound.

Integration into Electrochemical Devices (e.g., Ionic Liquid Composites in Sensors)

While direct experimental studies on the integration of this compound into electrochemical devices are not extensively documented in current literature, the unique molecular structure of this compound, combining a urea backbone with a pyridine (B92270) ring, suggests significant potential for its application in this domain. Specifically, its properties make it a compelling candidate for incorporation into ionic liquid composites for the development of advanced sensors. The urea group is well-known for its ability to form strong hydrogen bonds, which can be exploited for molecular recognition and the creation of ordered supramolecular structures. acs.org Concurrently, the pyridine moiety offers electrochemical activity and the capacity for metal coordination, which are desirable features in sensor design. acs.orgmdpi.com

The primary role of this compound in an ionic liquid composite sensor would likely be as a functional additive or as a component of a task-specific ionic liquid. In such a composite, the urea functional group could act as a selective binding site for specific anions or neutral molecules through hydrogen bonding interactions. This molecular recognition capability is a critical component in the design of chemical sensors. For instance, polymers imprinted with urea-based functional monomers have demonstrated the ability to selectively recognize and bind target anions, a principle that is directly applicable to sensor development. acs.org

Furthermore, the pyridine ring in this compound can participate in electrochemical processes. Pyridine and its derivatives are known to be electrochemically active and have been investigated for their catalytic properties. acs.org This electrochemical activity could be harnessed to generate a measurable signal in response to the binding of an analyte. For example, the coordination of a metal ion to the pyridine nitrogen could alter its redox potential, providing a basis for an electrochemical sensor for that ion. Pyridine derivatives have indeed been successfully employed as fluorescent sensors for the detection of various cations. mdpi.com

The integration of this compound into a polymer matrix, along with an ionic liquid, could lead to the formation of a stable and highly functional sensor material. Urea-based compounds have been successfully incorporated into polymer composites for the fabrication of biosensors. researchgate.netelsevierpure.comelsevierpure.com These sensors often rely on the detection of pH changes resulting from enzymatic reactions, a process where the urea group can play a role. The presence of an ionic liquid in such a composite would provide a conductive medium, facilitating electrochemical measurements, and could also enhance the solubility and stability of the sensing components.

The potential utility of this compound in electrochemical sensors is further supported by research on related compounds. For example, manganese terpyridine complexes featuring urea groups have been shown to be effective molecular catalysts for the electrochemical reduction of CO2. nih.gov This demonstrates the cooperative effect of the urea and pyridinyl-type moieties in facilitating electrochemical reactions.

A hypothetical ionic liquid composite sensor incorporating this compound could be designed for the detection of specific environmental pollutants or biologically relevant molecules. The selectivity of the sensor would be dictated by the specific binding interactions of the urea and pyridine groups, while the sensitivity would be determined by the efficiency of the signal transduction mechanism, which could be electrochemical or optical.

To illustrate the potential performance of such a material, a data table summarizing the key properties and their implications for sensor applications is presented below.

| Property | Component of this compound | Implication for Sensor Application |

| Hydrogen Bonding Capability | Urea Group | Selective recognition of anions and neutral molecules. acs.org |

| Electrochemical Activity | Pyridine Ring | Potential for redox-based signal transduction. acs.org |

| Metal Coordination | Pyridine Ring | Ability to bind metal ions for cation sensing. mdpi.com |

| Supramolecular Assembly | Urea Group | Formation of ordered structures for enhanced sensor performance. |

| Biocompatibility (potential) | Urea Group | Suitability for use in biosensors. researchgate.net |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.